molecular formula C17H23N5O B11247057 4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine

Cat. No.: B11247057
M. Wt: 313.4 g/mol
InChI Key: WYBBZRPNRMKWRG-UHFFFAOYSA-N
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Description

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then reacted with morpholine under similar conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]morpholine is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

4-[1-(1-phenyltetrazol-5-yl)cyclohexyl]morpholine

InChI

InChI=1S/C17H23N5O/c1-3-7-15(8-4-1)22-16(18-19-20-22)17(9-5-2-6-10-17)21-11-13-23-14-12-21/h1,3-4,7-8H,2,5-6,9-14H2

InChI Key

WYBBZRPNRMKWRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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